(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide
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Description
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C21H24N6O3S and its molecular weight is 440.52. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactivity
Versatile Synthesis of Heterocycles
The reactivity of similar acrylamide compounds has been explored, resulting in the synthesis of various heterocyclic systems. For instance, compounds have been developed through reactions with hydroxylamine, hydrazine, guanidine, thiourea, and ethyl glycinate, leading to the creation of isoxazoles, pyrazoles, pyrimidines, and more, showcasing the compound's versatility in generating a wide range of derivatives with potential biological activities (Bondock, El-Gaber Tarhoni, & Fadda, 2011).
Facile Synthesis of Derivatives
Methods have been reported for the straightforward synthesis of derivatives, such as pyrazolopyrimidines, emphasizing the ease of obtaining structurally diverse compounds from acrylate precursors. These synthetic routes offer pathways to create compounds with potentially novel properties and applications (Kanno et al., 1991).
Biological Evaluation
Anticancer and Anti-inflammatory Properties
Novel series of pyrazolopyrimidine derivatives have shown promising anticancer and anti-inflammatory activities. The synthesis of these derivatives in a single step via condensation showcases the potential therapeutic applications of complex compounds in treating various diseases (Rahmouni et al., 2016).
Antiviral Activities
Benzamide-based aminopyrazoles and their fused heterocycles have been synthesized and tested for anti-influenza A virus activity. Some compounds exhibited significant antiviral activities, highlighting the potential use of these compounds in developing antiviral therapeutics (Hebishy, Salama, & Elgemeie, 2020).
properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3S/c1-13(2)24-19-15-11-23-27(20(15)26-21(25-19)31-3)9-8-22-18(28)7-5-14-4-6-16-17(10-14)30-12-29-16/h4-7,10-11,13H,8-9,12H2,1-3H3,(H,22,28)(H,24,25,26)/b7-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKJZBXVVKQUDW-ALCCZGGFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)/C=C\C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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